

"false fosfomycin resistance in routine susceptibility testing"

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Technical Support Center: Fosfomycin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fosfomycin susceptibility testing. Accurate determination of fosfomycin susceptibility is critical, yet routine methods can be prone to error, leading to falsely resistant results. This guide addresses common challenges and provides solutions based on established protocols and recent findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fosfomycin?

A1: Fosfomycin is a bactericidal antibiotic that inhibits the initial step in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[1] It achieves this by inactivating the enzyme MurA through irreversible binding.[1][2] This unique mechanism of action means there is no cross-resistance with other antibiotic classes like beta-lactams.[3]

Q2: How does fosfomycin enter the bacterial cell?

A2: Fosfomycin is actively transported into the bacterial cell through two main nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[1][4] The expression of these transporters is induced by their respective substrates, glycerol-3-phosphate and glucose-6-phosphate (G6P).[1]

Q3: What are the common mechanisms of fosfomycin resistance?

A3: Fosfomycin resistance can occur through several mechanisms, primarily:

- Impaired Transport: Mutations in the *glpT* and *uhpT* genes are the most frequent cause of resistance, preventing the antibiotic from entering the cell.[1][2][3][5]
- Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as *fosA*, *fosB*, and *fosX*, can lead to enzymatic modification and inactivation of fosfomycin.[3][6]
- Target Modification: Mutations in the *murA* gene, the target of fosfomycin, can prevent the antibiotic from binding effectively.[1][3][5] This is a less common mechanism for acquired resistance in clinical isolates.[1]

Q4: Why is glucose-6-phosphate (G6P) supplementation critical for fosfomycin susceptibility testing?

A4: Glucose-6-phosphate (G6P) is essential for inducing the UhpT transporter system in many Enterobacteriales.[7] Without G6P, the expression of UhpT may be insufficient, leading to reduced fosfomycin uptake and falsely elevated Minimum Inhibitory Concentration (MIC) values, which can be misinterpreted as resistance.[7] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of 25 µg/mL G6P for the reference agar dilution method.[8]

Q5: Are there organisms for which G6P supplementation is not effective or is even detrimental?

A5: Yes. The necessity of G6P supplementation depends on the organism's genetic makeup. For instance, *Pseudomonas aeruginosa* lacks the UhpT system and relies on the GlpT transporter, so G6P addition does not enhance fosfomycin activity.[4][7] Moreover, in some

species like *Stenotrophomonas maltophilia*, G6P has been shown to have an antagonistic effect, reducing fosfomycin's activity.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Troubleshooting Guide

This section addresses specific issues that may arise during routine fosfomycin susceptibility testing.

Issue 1: High rates of fosfomycin resistance observed in *Klebsiella pneumoniae* compared to *E. coli*.

- Possible Cause: Standard susceptibility testing methods like disk diffusion and gradient diffusion perform poorly for *K. pneumoniae*, often leading to inaccurate results.[\[11\]](#)[\[12\]](#) While these methods are generally reliable for *E. coli*, they show poor categorical agreement for *K. pneumoniae*.[\[11\]](#)[\[12\]](#) Additionally, many *K. pneumoniae* isolates carry the *fosA* gene, which can contribute to resistance.[\[13\]](#)
- Troubleshooting Steps:
 - Confirm with the Reference Method: The gold standard for fosfomycin susceptibility testing is agar dilution supplemented with 25 µg/mL G6P, as recommended by CLSI and EUCAST.[\[14\]](#)
 - Avoid Alternative Methods for Certain Species: Do not use disk diffusion or gradient diffusion for *K. pneumoniae* susceptibility testing, as this can lead to unreliable results.[\[11\]](#)[\[12\]](#)
 - Interpret Breakpoints Carefully: Be aware that CLSI and EUCAST breakpoints for fosfomycin are primarily established for *E. coli* urinary tract isolates.[\[12\]](#) Extrapolating these breakpoints to other species like *K. pneumoniae* can be misleading.

Issue 2: "Skipped wells" observed during broth microdilution (BMD) testing.

- Possible Cause: The phenomenon of "skipped wells," where there is no growth in a single well before the MIC is reached, is a known issue with fosfomycin testing by BMD.[\[15\]](#)[\[16\]](#) This, along with trailing endpoints, has led the CLSI to not recommend BMD for fosfomycin testing due to unsatisfactory precision.[\[15\]](#)[\[16\]](#)

- Troubleshooting Steps:
 - Acknowledge Method Limitation: Recognize that skipped wells are an inherent problem with BMD for fosfomycin and can lead to inconsistent MIC values.[15][16][17]
 - Use the Reference Method: For definitive results, particularly for research or critical clinical decisions, utilize the agar dilution method.
 - Standardize Reading: If BMD must be used, ensure a standardized and rigorous reading protocol is in place, but be aware of the potential for error. Recent studies suggest that scientific error can be common in both BMD and agar dilution methods.[17]

Issue 3: Discrepancies between different testing methods (e.g., Etest vs. Agar Dilution).

- Possible Cause: Different testing methods can yield varying results for fosfomycin susceptibility. Etest, for example, has been reported to show poor agreement with the reference agar dilution method, particularly for non-E. coli isolates.[14][18] Some studies have found that Etest may produce lower MIC values than agar dilution, potentially leading to falsely susceptible results.[14] Conversely, automated systems may have high error rates for certain organisms.[19]
- Troubleshooting Steps:
 - Prioritize the Reference Method: Agar dilution remains the gold standard.[14]
 - Validate Alternative Methods: If using alternative methods like Etest or automated systems, it is crucial to be aware of their limitations and potential for error. Validation against the reference method is recommended.
 - Consult Guidelines: Adhere to the latest CLSI and EUCAST guidelines, which specify the recommended testing methods and breakpoints.[20]

Data Presentation

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods for E. coli

Method	Categorical Agreement with Agar Dilution	Very Major Errors (VME)	Major Errors (ME)
Disk Diffusion	98% - 99.3% [11] [21]	0% [21]	<1% [21]
Etest (Gradient Diffusion)	98% - 99.1% [11] [21]	0% [21]	<1% [21]
Broth Microdilution	Not Recommended by CLSI [15]	-	-
VITEK 2	100% [19]	0% [19]	0% [19]

 Table 2: Comparison of Fosfomycin Susceptibility Testing Methods for *K. pneumoniae*

Method	Categorical Agreement with Agar Dilution	Very Major Errors (VME)	Major Errors (ME)
Disk Diffusion	47% [11] [12]	4% [20]	-
Etest (Gradient Diffusion)	~75% [11]	-	-
Broth Microdilution	Poor Essential Agreement [15] [17]	-	-
VITEK 2	95.5% [19]	0% [19]	18% [19]

Experimental Protocols

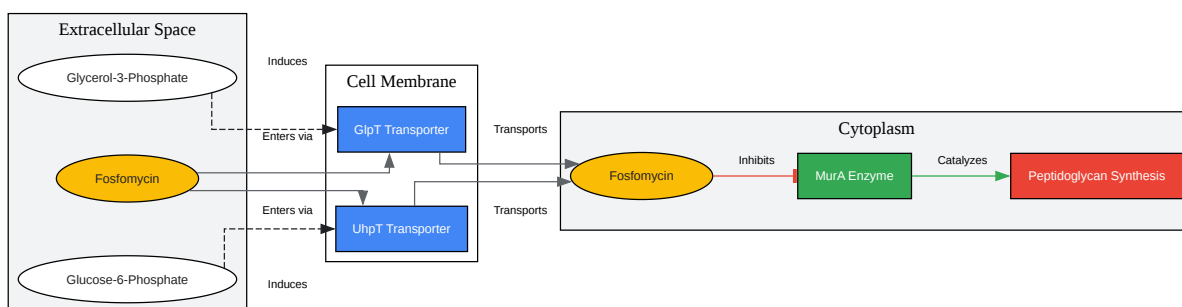
Protocol 1: Agar Dilution for Fosfomycin Susceptibility Testing (Reference Method)

This protocol is based on CLSI and EUCAST guidelines.[\[22\]](#)[\[23\]](#)

- **Media Preparation:** Prepare Mueller-Hinton agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of glucose-6-phosphate to a final concentration of 25 µg/mL.

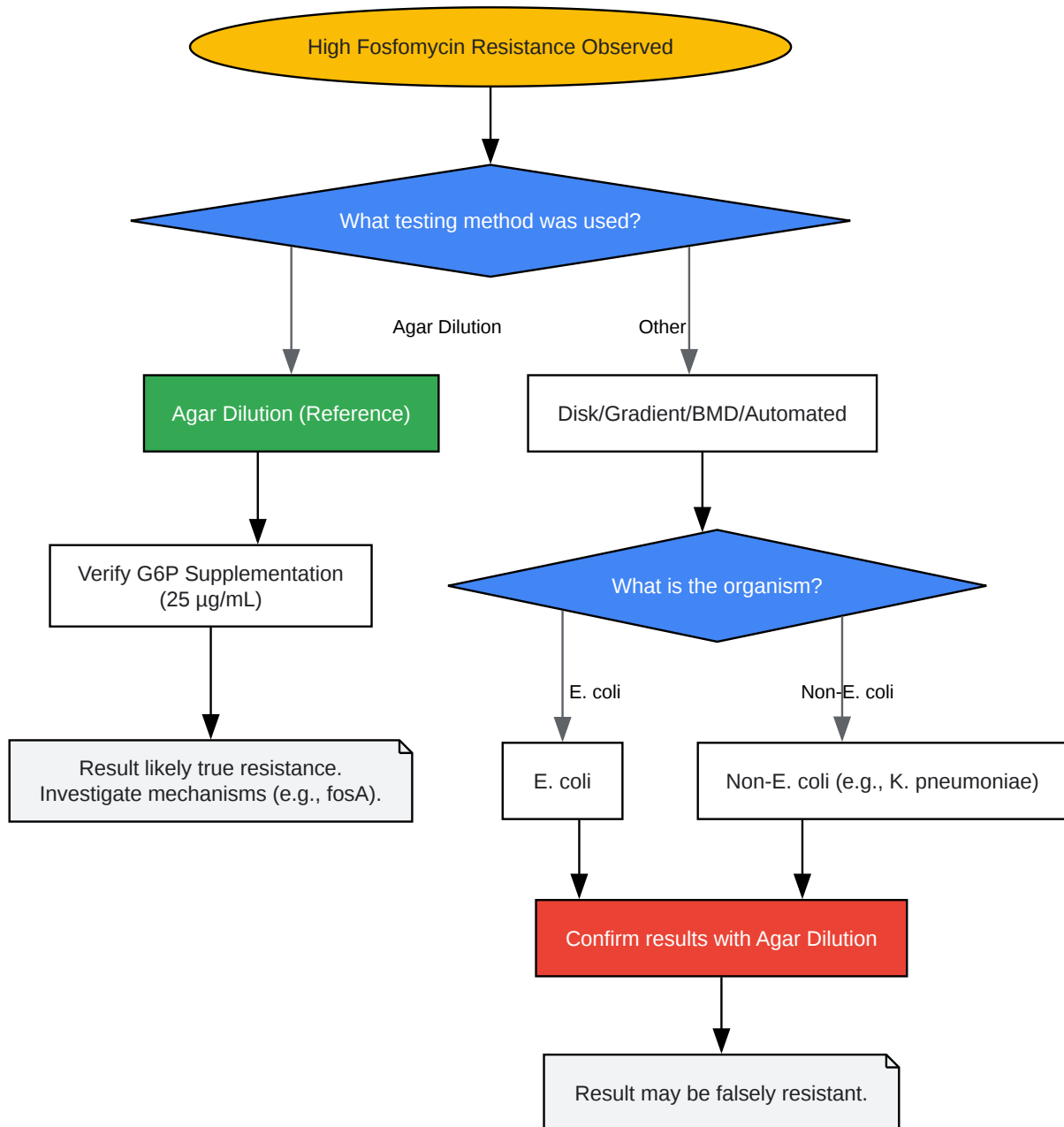
- Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin at a concentration of 10,240 µg/mL in sterile distilled water.
- Serial Dilutions: Perform serial twofold dilutions of the fosfomycin stock solution to create the desired concentration range for testing (e.g., 0.25 to 256 µg/mL).
- Plate Preparation: Add the appropriate volume of each fosfomycin dilution to molten Mueller-Hinton agar with G6P to achieve the final desired concentrations. Pour the agar into sterile petri dishes and allow it to solidify.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10 to achieve a final concentration of approximately 10^7 CFU/mL.
- Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, including a growth control plate without fosfomycin.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

Mandatory Visualizations



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Caption: Fosfomycin uptake and mechanism of action.



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Caption: Troubleshooting false fosfomycin resistance.

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